molecular formula C11H20N2O2 B13886027 Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate

Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate

Cat. No.: B13886027
M. Wt: 212.29 g/mol
InChI Key: JMMNIVBCZRDIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate typically involves the reaction of 4-piperidone with cyclopropylmethylamine, followed by esterification with methanol . The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to achieve higher yields and purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, may contribute to its unique interactions with molecular targets .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-15-10(14)11(12)4-6-13(7-5-11)8-9-2-3-9/h9H,2-8,12H2,1H3

InChI Key

JMMNIVBCZRDIGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.